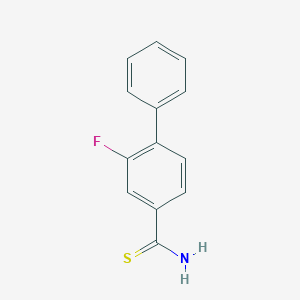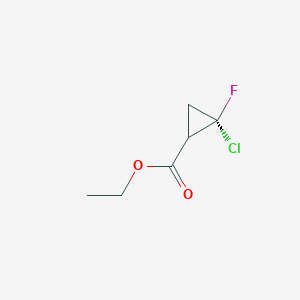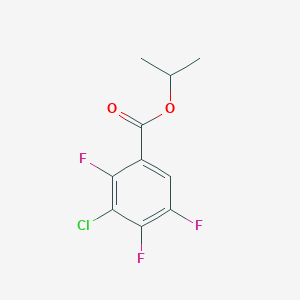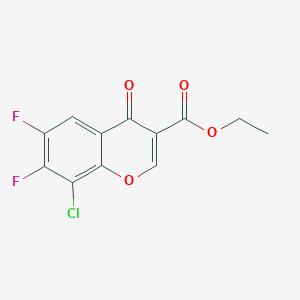![molecular formula C12H17F6NO B6312848 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine CAS No. 1357625-70-7](/img/structure/B6312848.png)
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is a synthetic organic compound characterized by the presence of a morpholine ring attached to a cyclobutyl group, which is further substituted with two trifluoromethyl groups and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. For example, the cyclization of a precursor containing a morpholine ring and a cyclobutyl group can be achieved using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the cyclobutyl ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorinated groups, which are valuable in medicinal chemistry.
Biology: It may be used in the development of biologically active compounds, including potential pharmaceuticals with unique properties due to the presence of trifluoromethyl groups.
Medicine: Research into its potential therapeutic applications, such as in the design of new drugs with improved efficacy and safety profiles.
Industry: The compound’s unique structural features make it useful in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which 4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]piperidine: Similar in structure but with a piperidine ring instead of a morpholine ring.
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]pyrrolidine: Contains a pyrrolidine ring instead of a morpholine ring.
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]azetidine: Features an azetidine ring in place of the morpholine ring.
Uniqueness
4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine is unique due to the combination of its morpholine ring and the highly substituted cyclobutyl group. The presence of two trifluoromethyl groups imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications, particularly in drug design.
Properties
IUPAC Name |
4-[2,2-dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F6NO/c1-9(2)7-10(11(13,14)15,12(16,17)18)8(9)19-3-5-20-6-4-19/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMFJIGIMZFUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1N2CCOCC2)(C(F)(F)F)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
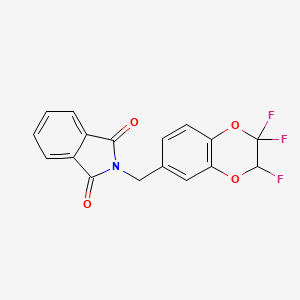
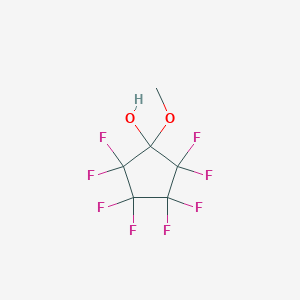
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)




![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)
